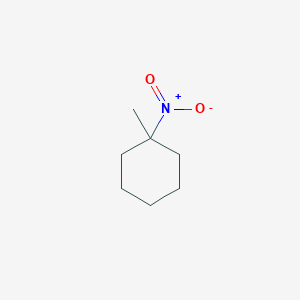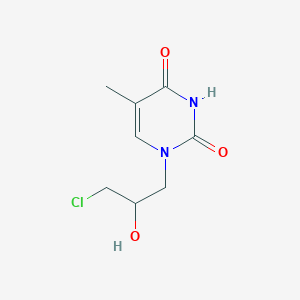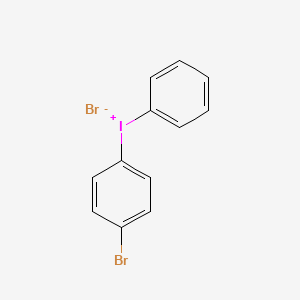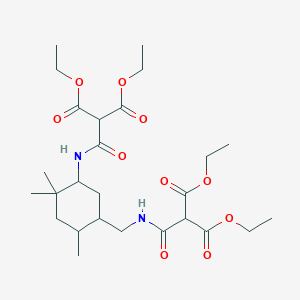
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a 2,4-dinitrophenyl group and a 1-phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene typically involves the reaction of 2,4-dinitroaniline with cinnamaldehyde under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes diazotization and coupling to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of (E)-1-(2,4-diaminophenyl)-2-(1-phenylethenyl)diazene.
Substitution: Various substituted derivatives depending on the substituents introduced.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The nitro groups can also undergo reduction to form reactive species that interact with cellular components, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethyl)diazene: Similar structure but with a phenylethyl group instead of a phenylethenyl group.
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethynyl)diazene: Similar structure but with a phenylethynyl group instead of a phenylethenyl group.
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylpropyl)diazene: Similar structure but with a phenylpropyl group instead of a phenylethenyl group.
Uniqueness: (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene is unique due to the presence of both the 2,4-dinitrophenyl group and the 1-phenylethenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61145-12-8 |
|---|---|
Fórmula molecular |
C14H10N4O4 |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)-(1-phenylethenyl)diazene |
InChI |
InChI=1S/C14H10N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9H,1H2 |
Clave InChI |
XUBKURLYDKFFJT-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)



![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)


![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
